molecular formula C3H7N3O2S B3333313 2-Propenimidamide, N-(aminosulfonyl)- CAS No. 95853-46-6

2-Propenimidamide, N-(aminosulfonyl)-

Cat. No.: B3333313
CAS No.: 95853-46-6
M. Wt: 149.17 g/mol
InChI Key: DOWMJKWFABWEAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenimidamide, N-(aminosulfonyl)- typically involves the reaction of acrylonitrile with sulfamide under controlled conditions . The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-Propenimidamide, N-(aminosulfonyl)- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of large quantities of reactants and catalysts, with careful monitoring of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenimidamide, N-(aminosulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Propenimidamide, N-(aminosulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidamide group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenimidamide, N-(aminosulfonyl)- is unique due to its specific combination of the imidamide and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .

Properties

IUPAC Name

N'-sulfamoylprop-2-enimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2S/c1-2-3(4)6-9(5,7)8/h2H,1H2,(H2,4,6)(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWMJKWFABWEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706547
Record name N'-Sulfamoylprop-2-enimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95853-46-6
Record name N'-Sulfamoylprop-2-enimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenimidamide, N-(aminosulfonyl)-

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